Hymenidin
Overview
Description
Hymenidin is a marine alkaloid isolated from sponges of the genus Agelas. It is a bromine-containing pyrrole compound known for its diverse biological activities, including its role as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels .
Mechanism of Action
Target of Action
Hymenidin, a natural compound isolated from the Okinawan marine sponge Hymeniacidon sp., primarily targets serotonergic receptors and voltage-gated potassium channels . These targets play crucial roles in various physiological processes. Serotonergic receptors are involved in the regulation of mood, anxiety, sleep, and other functions, while voltage-gated potassium channels are essential for the regulation of membrane potential and neuronal excitability .
Mode of Action
This compound acts as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels . As an antagonist, this compound binds to serotonergic receptors, preventing serotonin from exerting its typical effects. As an inhibitor of voltage-gated potassium channels, this compound blocks the flow of potassium ions through these channels, altering the electrical properties of the cell membrane .
Biochemical Pathways
neurotransmission and neuronal excitability . By antagonizing serotonergic receptors and inhibiting voltage-gated potassium channels, this compound could potentially disrupt normal neuronal signaling .
Pharmacokinetics
Like many other marine-derived compounds, the bioavailability of this compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
This compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells. By inducing apoptosis, this compound could potentially limit the growth and spread of cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could impact the activity of this compound. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
Hymenidin interacts with various biomolecules, playing a significant role in biochemical reactions . It is a potent antagonist of serotonergic receptors and is known to inhibit voltage-gated potassium channels .
Cellular Effects
This compound has been found to induce apoptosis in human HepG2 and THP-1 cancer cells . This indicates that this compound influences cell function by impacting cell signaling pathways and gene expression, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, leading to changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Its apoptosis-inducing activities against cancer cells suggest potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that begin with the oxidation of tryptamine . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This method avoids the need for expensive guanidine reagents and laborious olefinations, making it efficient and scalable . The synthesis typically includes the following steps:
- Formation of the imidazo[1,2-a]pyrimidine core.
- Functionalization through strategic placement of functional groups on the side chain.
- Final assembly of the this compound molecule.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its biological sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Hymenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique structural and biological properties .
Scientific Research Applications
Hymenidin has a wide range of scientific research applications:
Comparison with Similar Compounds
Clathrodin: Known for its antimicrobial and anticancer properties.
Oroidin: Acts as a chemical defense agent and has been studied for its biofilm inhibitory activities.
Hymenidin’s unique combination of biological activities and its potential for synthetic modification make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107019-95-4 | |
Record name | Hymenidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYMENIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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